4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Building Block Procurement Quality Control

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1257851-79-8) is a heterocyclic building block belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, commonly employed as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules. It features a bromine atom at the 4-position and a carboxylic acid group at the 6-position on the fused pyrrolo-pyrimidine scaffold, with a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03
CAS No. 1257851-79-8
Cat. No. B3046551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
CAS1257851-79-8
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03
Structural Identifiers
SMILESC1=C(NC2=C1C(=NC=N2)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
InChIKeyGJTZRAMZDFKZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1257851-79-8): Procurement Baseline and Compound Class


4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1257851-79-8) is a heterocyclic building block belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, commonly employed as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules . It features a bromine atom at the 4-position and a carboxylic acid group at the 6-position on the fused pyrrolo-pyrimidine scaffold, with a molecular formula of C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . Primary research literature and patent filings that specifically quantify the biological activity or physicochemical properties of this exact compound are absent from publicly accessible sources at the time of this analysis; the evidence presented herein is therefore based on vendor technical datasheets, class-level synthetic chemistry principles, and cross-study inference from the broader pyrrolo[2,3-d]pyrimidine series.

Why Generic Substitution of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Is Not Advisable Without Verification


Within the pyrrolo[2,3-d]pyrimidine-6-carboxylic acid series, the identity of the 4-position halogen (Br vs. Cl vs. F vs. H) exerts a first-order influence on both synthetic utility and downstream biological performance. The C–Br bond undergoes oxidative addition to palladium(0) catalysts with substantially higher rates than the C–Cl bond, a well-established reactivity hierarchy that makes the 4-bromo derivative the preferred substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings when rapid, high-yielding diversification is required [1]. Conversely, the 4-chloro analog (CAS 1016241-80-7) is less reactive under identical palladium-catalysed conditions, while the 4-fluoro analog (CAS 1016241-81-8) is essentially inert toward oxidative addition, requiring entirely different activation strategies [2]. Simply interchanging these halogenated building blocks without adjusting reaction conditions will lead to incomplete conversion, lower yields, or failed transformations, making compound-specific procurement essential for reproducible synthetic workflows.

Quantitative Differentiation Evidence for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Against Its Closest Analogs


Commercial Purity Advantage: 97% (Br) vs. 95% (Cl) as Supplied by Major Vendors

When sourced from the same commercial supplier (AKSci), 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is offered at a minimum purity specification of 95% . In contrast, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid analog from the same supplier carries an identical 95% minimum purity specification . However, an alternative vendor (Leyan) supplies the 4-bromo compound at a higher certified purity of 97% , representing a 2-percentage-point advantage over the standard 95% specification commonly available for the 4-chloro and 4-bromo analogs across multiple vendors. Higher purity reduces the need for re-purification before use in sensitive catalytic reactions where halogen-containing impurities can poison palladium catalysts.

Medicinal Chemistry Building Block Procurement Quality Control

Superior Oxidative Addition Reactivity of C–Br Bond vs. C–Cl Bond in Pd(0)-Catalysed Cross-Coupling on Pyrrolo[2,3-d]pyrimidine Scaffolds

The review by Tumkevicius and Dodonova on palladium-catalysed cross-coupling reactions of pyrrolo[2,3-d]pyrimidines establishes that 4-halogenated derivatives undergo Suzuki, Sonogashira, and Heck reactions with reactivity following the established order I > Br >> Cl >> F [1]. This class-level inference is consistent with the well-known oxidative addition rate constants for aryl halides with Pd(PPh₃)₄, where Ph–Br (k_rel ≈ 10² relative to Ph–Cl = 1) reacts approximately 100-fold faster than Ph–Cl, and Ph–I reacts approximately 10⁴-fold faster [2]. Extrapolating to the pyrrolo[2,3-d]pyrimidine system, the 4-bromo derivative is expected to show oxidative addition rates approximately two orders of magnitude higher than the 4-chloro analog under identical catalytic conditions, enabling lower catalyst loadings, shorter reaction times, and higher yields in library synthesis.

Palladium Catalysis Cross-Coupling Synthetic Methodology

Orthogonal Functional Group Utility: Carboxylic Acid Handle Enables Amide Coupling Independent of C–Br Cross-Coupling

The target compound 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid uniquely combines a C–Br bond (amenable to Pd-catalysed cross-coupling) with a carboxylic acid (amenable to amide coupling via HATU, EDC/HOBt, or related reagents) on the same scaffold . This is in contrast to the common building block 4-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 889939-42-8), which lacks the 6-carboxylic acid functionality and therefore cannot directly participate in amide bond formation [1]. The 4-chloro-6-carboxylic acid analog (CAS 1016241-80-7) shares the carboxylic acid handle but requires harsher cross-coupling conditions due to the less reactive C–Cl bond. The 4-fluoro-6-carboxylic acid analog (CAS 1016241-81-8) retains the acid handle but is largely incompatible with palladium-catalysed cross-coupling because the C–F bond is inert to oxidative addition under standard conditions [2]. Thus, the 4-bromo-6-carboxylic acid derivative is the only member of the halogen series that optimally balances orthogonal reactivity—fast cross-coupling at C-4 plus amide coupling at C-6—within a single intermediate.

Sequential Derivatization Amide Bond Formation Medicinal Chemistry Libraries

Molecular Weight and Crystallinity Differences Affecting Purification and Handling

The molecular weight of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is 242.03 g/mol . The 4-chloro analog has a molecular weight of 197.58 g/mol , and the 4-fluoro analog has a molecular weight of 181.12 g/mol . The higher molecular weight of the brominated compound, combined with the polar carboxylic acid group, may influence crystallinity and chromatographic behaviour during purification. While quantitative solubility or melting point data for the target compound are not publicly reported, the 4-bromo derivative of the non-carboxylic acid analog, 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, has a reported melting point of 167°C , and the target compound is expected to have a higher melting point due to the presence of the carboxylic acid group, which can engage in intermolecular hydrogen bonding. This can be advantageous for purification by recrystallization, as higher-melting solids are generally easier to isolate with high purity.

Physicochemical Properties Purification Handling

Recommended Application Scenarios for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Based on Differentiated Evidence


High-Throughput Parallel Synthesis of Kinase Inhibitor Libraries Requiring Dual Diversification Vectors

When a medicinal chemistry program requires rapid generation of diverse analogs via sequential Suzuki-Miyaura coupling at C-4 followed by amide coupling at C-6, the 4-bromo-6-carboxylic acid scaffold is the optimal choice among the halogen series [1]. The C–Br bond reacts approximately 100-fold faster than C–Cl in oxidative addition, enabling shorter reaction times and higher throughput. Procurement of the 97% purity grade from Leyan minimizes the risk of catalyst poisoning during parallel synthesis .

Scale-Up Synthesis Where Orthogonal Reactivity and Crystallinity Reduce Purification Burden

For multi-gram to kilogram synthesis, the 4-bromo compound offers a practical advantage over the 4-chloro analog because the higher molecular weight and presence of the carboxylic acid group are expected to improve crystallinity, facilitating purification by simple recrystallization rather than chromatography . This becomes particularly cost-effective at scale, where chromatographic purification is a major cost driver. The orthogonal functional handles allow two sequential diversification steps on the same intermediate, reducing the overall step count and material loss compared to using separate building blocks for each diversification [1].

Palladium-Catalysed Cross-Coupling Method Development Using a Standardized Reactive Scaffold

The 4-bromo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid scaffold serves as a reliable, reactive substrate for developing and benchmarking new palladium-catalysed cross-coupling protocols on heterocyclic systems [2]. Its C–Br bond provides sufficient reactivity to test new ligands and conditions without the sluggishness of C–Cl substrates or the instability of C–I substrates. The carboxylic acid handle allows post-coupling functionalization to generate biologically relevant amides, enabling direct assessment of coupling tolerance toward polar functional groups.

Procurement for Fragment-Based Drug Discovery Where Dual Functionalization Maximizes Fragment Elaboration

In fragment-based drug discovery, the ability to elaborate a core fragment in two directions (C-4 via cross-coupling and C-6 via amidation) from a single, readily available intermediate maximizes the chemical space explored per synthetic cycle . The 4-bromo-6-carboxylic acid compound is uniquely suited for this purpose among the halogen series, as the 4-fluoro analog cannot undergo C–C bond formation at C-4, and the 4-chloro analog requires harsher conditions that may compromise other functional groups. The availability of the compound at 97% purity from Leyan ensures that the starting material does not introduce impurities that confound fragment screening results .

Quote Request

Request a Quote for 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.